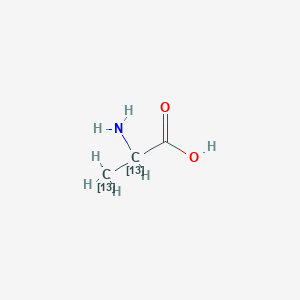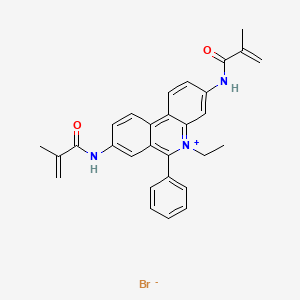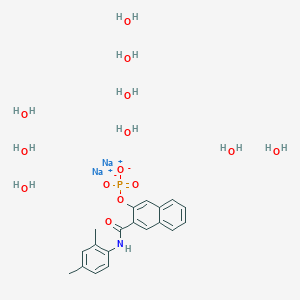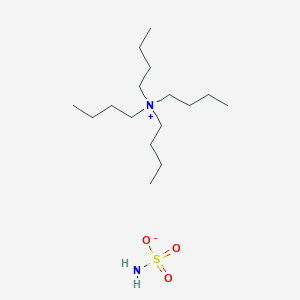
3-(4-Methoxybenzyloxy)phenylboronsäure
Übersicht
Beschreibung
“(3-((4-Methoxybenzyl)oxy)phenyl)boronic acid” is a chemical compound with the empirical formula C14H15BO4 . It has a molecular weight of 258.08 g/mol . The compound is solid in form and has a melting point between 159-163 °C .
Molecular Structure Analysis
The SMILES string for this compound isCOc1ccc (COc2cccc (c2)B (O)O)cc1 . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further connected to another phenyl ring through a methoxybenzyl ether linkage . Physical And Chemical Properties Analysis
The compound is solid in form and has a melting point between 159-163 °C . It has a molecular weight of 258.08 g/mol . The compound’s InChI key is BBNOCVPPEAVHKK-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Boronsäuren & Derivate
“3-(4-Methoxybenzyloxy)phenylboronsäure” ist eine Art von Boronsäure und Derivat . Boronsäuren sind bekannt für ihre vielseitigen Anwendungen in der organischen Synthese, der pharmazeutischen Chemie und der Materialwissenschaft .
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung kann als Reagenz für Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet werden . Dies ist eine Art von palladiumkatalysierter Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion, die in der organischen Synthese weit verbreitet ist .
Direkte Arylierung
Sie kann auch für die Pd-katalysierte direkte Arylierung verwendet werden . Dies ist ein Prozess, bei dem eine Arylgruppe direkt von einem Molekül auf ein anderes übertragen wird .
Synthese selektiver phenylboronsäurefunktionalisierter organischer Polymere
Die Verbindung wurde bei der Eintopfsynthese von hochspezifischen phenylboronsäurefunktionalisierten organischen Polymeren verwendet . Diese Polymere haben eine extrem hohe Selektivität für Moleküle mit cis-Diol gezeigt .
Anreicherung von Molekülen mit cis-Diol
Die mit dieser Verbindung synthetisierten phenylboronsäurefunktionalisierten Polymere wurden zur Anreicherung von Molekülen mit cis-Diol verwendet . Dazu gehören Moleküle wie Nukleoside, Catechole, Saccharide und Glykoproteine .
Entwicklung von pH-responsiven Materialien
Die einzigartigen Eigenschaften der Phenylboronsäure, die ein Bestandteil dieser Verbindung ist, ermöglichen die Entwicklung von pH-responsiven Materialien . Diese Materialien finden Anwendung in der Trennung, Sensorik, Bildgebung, Diagnostik und Medikamentenabgabe .
Wirkmechanismus
Biochemical Pathways
Boronic acids are often used in Suzuki-Miyaura cross-coupling reactions , which could suggest potential involvement in various biochemical pathways.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(4-Methoxybenzyloxy)phenylboronic acid is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Eigenschaften
IUPAC Name |
[3-[(4-methoxyphenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-13-7-5-11(6-8-13)10-19-14-4-2-3-12(9-14)15(16)17/h2-9,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNOCVPPEAVHKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584801 | |
| Record name | {3-[(4-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072951-89-3 | |
| Record name | {3-[(4-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4'-Methoxybenzyloxy)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-aminobenzo[D]thiazole-5-carboxylate](/img/structure/B1602419.png)

![2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1602422.png)








![2-Furyl{[2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)ethyl]amino}acetic acid](/img/structure/B1602439.png)

